molecular formula C10H16O4 B12218531 (1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid

(1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid

Cat. No.: B12218531
M. Wt: 200.23 g/mol
InChI Key: NRTQCUWVVQFZIC-UHFFFAOYSA-N
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Description

(1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring multiple stereocenters, makes it an interesting subject for synthetic and mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,4R)-dihydrocarveol
  • Myristic acid
  • Podophyllotoxin
  • 7-deoxyloganate
  • Cyanidin 3-o-rutinoside

Uniqueness

What sets (1R,2R,4R)-2-Acetoxy-4-methylcyclohexanecarboxylic acid apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in stereoselective synthesis and mechanistic studies.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-acetyloxy-4-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h6,8-9H,3-5H2,1-2H3,(H,12,13)

InChI Key

NRTQCUWVVQFZIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(=O)O

Origin of Product

United States

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